molecular formula C51H58N2O19 B12088671 prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

Cat. No.: B12088671
M. Wt: 1003.0 g/mol
InChI Key: HZFHBTNMSVXUIB-UHFFFAOYSA-N
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Description

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is a complex organic compound used primarily in proteomics research. It is characterized by its molecular formula C51H58N2O19 and a molecular weight of 1003.01 g/mol . This compound is notable for its role in the synthesis of peptides and proteins, particularly in the context of T-cell epitope mapping.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process typically starts with the protection of the threonine residue using Fmoc (9-fluorenylmethyloxycarbonyl) and allyl groups. The benzylidene group is introduced to protect the hydroxyl groups on the sugar moiety, followed by acetylation to protect the remaining hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves its interaction with specific molecular targets, such as T-cell receptors. The compound’s structure allows it to mimic natural epitopes, thereby facilitating the study of immune responses. The pathways involved include antigen processing and presentation, leading to T-cell activation .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Methyl Ester
  • N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Ethyl Ester

Uniqueness

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is unique due to its specific protective groups and ester linkage, which provide stability and facilitate its use in peptide synthesis. Its structure allows for precise modifications, making it highly valuable in research applications .

Properties

Molecular Formula

C51H58N2O19

Molecular Weight

1003.0 g/mol

IUPAC Name

prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60)

InChI Key

HZFHBTNMSVXUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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